2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-N-methylacetamide
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Overview
Description
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-N-methylacetamide is an organic compound characterized by its unique benzodioxole structure
Preparation Methods
The synthesis of 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-N-methylacetamide typically involves the reaction of 2,2-dimethyl-2H-1,3-benzodioxole with N-methylacetamide under specific conditions. Industrial production methods may include the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-N-methylacetamide include:
- 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)propan-2-amine
- (2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)methanamine
- Diphenylmethyl (2S)-2-(aminooxy)-2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific acetamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61148-86-5 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H15NO3/c1-12(2)15-9-5-4-8(6-10(9)16-12)7-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
ULJGFCFKKTYEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(=O)NC)C |
Origin of Product |
United States |
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